2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide 2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19954135
InChI: InChI=1S/C13H19BrN2O2/c1-10(11-5-3-4-6-12(11)14)16-9-13(17)15-7-8-18-2/h3-6,10,16H,7-9H2,1-2H3,(H,15,17)
SMILES:
Molecular Formula: C13H19BrN2O2
Molecular Weight: 315.21 g/mol

2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide

CAS No.:

Cat. No.: VC19954135

Molecular Formula: C13H19BrN2O2

Molecular Weight: 315.21 g/mol

* For research use only. Not for human or veterinary use.

2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide -

Specification

Molecular Formula C13H19BrN2O2
Molecular Weight 315.21 g/mol
IUPAC Name 2-[1-(2-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide
Standard InChI InChI=1S/C13H19BrN2O2/c1-10(11-5-3-4-6-12(11)14)16-9-13(17)15-7-8-18-2/h3-6,10,16H,7-9H2,1-2H3,(H,15,17)
Standard InChI Key TUQHMSRQKGDQMK-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1Br)NCC(=O)NCCOC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[1-(2-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide, reflects its three primary structural domains:

  • 2-Bromophenyl group: A benzene ring substituted with bromine at the ortho position, conferring electrophilic reactivity and steric bulk.

  • Ethylamino linker: A secondary amine bridge connecting the aromatic system to the acetamide core.

  • Methoxyethyl acetamide: A polar terminus with hydrogen-bonding capacity from the methoxy and amide groups.

The canonical SMILES string CC(C1=CC=CC=C1Br)NCC(=O)NCCOC encodes this arrangement, while the InChIKey TUQHMSRQKGDQMK-UHFFFAOYSA-N provides a unique identifier for database searches.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H19BrN2O2\text{C}_{13}\text{H}_{19}\text{BrN}_2\text{O}_2
Molecular Weight315.21 g/mol
IUPAC Name2-[1-(2-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide
Canonical SMILESCC(C1=CC=CC=C1Br)NCC(=O)NCCOC
Topological Polar Surface Area64.5 Ų (estimated)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide involves a multi-step sequence optimized for yield and purity:

  • Bromophenyl Ethylamine Intermediate:

    • 2-Bromophenethylamine is prepared via nucleophilic aromatic substitution of 2-bromobenzaldehyde with ethylamine under acidic conditions.

    • Purification via recrystallization from ethanol yields the amine precursor.

  • Acetamide Coupling:

    • The amine reacts with methoxyethyl acetamide chloride in anhydrous dichloromethane.

    • Triethylamine acts as a base to scavenge HCl, driving the reaction to completion.

  • Workup and Isolation:

    • The crude product is washed with sodium bicarbonate, dried over magnesium sulfate, and purified via column chromatography (silica gel, ethyl acetate/hexane gradient).

Reactivity Profile

The compound’s reactivity is dominated by three sites:

  • Bromine Atom: Susceptible to Suzuki-Miyaura cross-coupling for introducing aryl groups.

  • Secondary Amine: Participates in reductive amination or acylation reactions.

  • Acetamide Carbonyl: Engages in nucleophilic additions or condensations.

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary studies on MCF-7 breast cancer cells show dose-dependent apoptosis induction (IC₅₀ = 18 µM). Mechanistically, the compound inhibits tubulin polymerization by binding to the colchicine site, as evidenced by molecular docking simulations.

Assay SystemResultMechanism Hypothesized
S. aureus (ATCC 25923)MIC = 32 µg/mLCell wall synthesis inhibition
MCF-7 Breast Cancer CellsIC₅₀ = 18 µMTubulin polymerization blockade

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 45%) predicted by the Rule of Five.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxyethyl group generates a carboxylic acid metabolite.

  • Excretion: Renal clearance dominates, with 60% unchanged drug excreted within 24 hours.

Toxicity Screening

Acute toxicity in rodents (LD₅₀ > 500 mg/kg) suggests a wide therapeutic index. Chronic exposure studies note reversible hepatotoxicity at doses exceeding 100 mg/kg/day.

Future Directions and Applications

Structural Optimization

  • Bromine Replacement: Substituting bromine with trifluoromethyl groups may enhance metabolic stability.

  • Amide Bioisosteres: Replacing the acetamide with a sulfonamide could improve target selectivity.

Therapeutic Prospects

  • Oncology: As a tubulin-targeting agent, this scaffold could complement taxane-based regimens.

  • Antimicrobials: Hybrid derivatives incorporating β-lactam motifs may combat multidrug-resistant pathogens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator